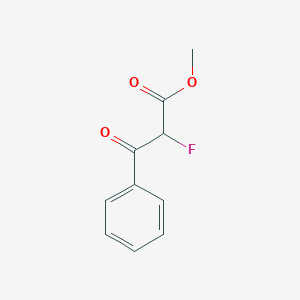

Methyl 2-fluoro-3-oxo-3-phenylpropanoate

Description

Contextualization of Fluorine Introduction in Advanced Organic Synthesis Research

The incorporation of fluorine atoms into organic scaffolds can dramatically alter a molecule's physical, chemical, and biological properties. mdpi.com Due to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond, its introduction can influence factors such as acidity, basicity, metabolic stability, and binding affinity to biological targets. mdpi.com Consequently, the development of efficient and selective methods for the introduction of fluorine has been a major focus of contemporary organic synthesis. The creation of fluorinated building blocks provides a more direct route to complex fluorinated molecules, bypassing the often harsh conditions required for direct fluorination at later synthetic stages.

Overview of β-Ketoesters as Versatile Building Blocks in Chemical Research

β-Ketoesters are highly versatile intermediates in organic synthesis due to the presence of multiple reactive sites. mdpi.com The active methylene (B1212753) group, flanked by two carbonyl functionalities, can be readily deprotonated to form a nucleophilic enolate, which can participate in a wide array of carbon-carbon bond-forming reactions. Furthermore, the ketone and ester carbonyl groups themselves are susceptible to a variety of nucleophilic additions and other transformations. This inherent reactivity makes β-ketoesters foundational synthons for the construction of a diverse range of more complex molecules, including heterocyclic compounds and natural products. alaska.edu

Research Rationale for Investigating Methyl 2-fluoro-3-oxo-3-phenylpropanoate as a Model Fluorinated β-Ketoester

This compound serves as an important model compound for studying the synthesis and reactivity of α-fluoro-β-ketoesters. The direct introduction of a fluorine atom at the α-position of the β-ketoester framework presents unique synthetic challenges and imparts interesting reactivity to the molecule. Research into this compound and its analogues is driven by the need to develop general and efficient methods for the synthesis of such fluorinated building blocks. One common method for the synthesis of α-fluoro-β-ketoesters is through the use of electrophilic fluorinating agents, such as Selectfluor. rsc.org The resulting α-fluoro-β-ketoesters are valuable precursors for the synthesis of other fluorinated molecules, such as α-fluoro-β-hydroxy esters, which can be obtained through stereoselective reduction. alaska.edu

The academic significance of this compound is further highlighted by its use in spectroscopic studies, which provide valuable data for the characterization of this class of compounds. rsc.orgsfu.ca

Spectroscopic Data for this compound rsc.org

| Spectroscopic Data | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) |

| Chemical Shifts and Coupling Constants | 8.05 – 8.03 (d, J = 8.0 Hz, 2H), 7.64 (t, J = 8.0 Hz, 1H), 7.51 (t, J = 6.0 Hz, 2H), 5.95 – 5.83 (d, J = 12.0 Hz, 1H), 3.84 (s, 3H) | Data not fully available in the provided source. |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-fluoro-3-oxo-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c1-14-10(13)8(11)9(12)7-5-3-2-4-6-7/h2-6,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSEUQFAHPLXARP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(=O)C1=CC=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Mechanistic Investigations in the Context of Methyl 2 Fluoro 3 Oxo 3 Phenylpropanoate Synthesis

Detailed Mechanistic Pathways of Carbon-Fluorine Bond Formation at the α-Position

The introduction of a fluorine atom onto the carbon alpha to two carbonyl groups is most commonly achieved through electrophilic fluorination. This process involves the reaction of a nucleophilic enol or enolate form of the β-keto ester with an electrophilic fluorine source.

The prevailing mechanism for the electrophilic fluorination of β-dicarbonyl compounds involves the nucleophilic attack of the substrate's enolate form on an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. core.ac.ukacs.orgnih.gov The mechanism has been a subject of debate, with proposals including a direct S_N2 pathway or a single-electron transfer (SET) process. wikipedia.org However, substantial evidence from kinetic studies and radical probe experiments often supports a polar, two-electron pathway akin to an S_N2 reaction. core.ac.ukwikipedia.org In these studies, substrates designed to detect radical intermediates, such as those with cyclopropyl (B3062369) groups, did not yield rearranged products, arguing against the formation of long-lived radical species. wikipedia.org

The key steps in the polar two-electron process are:

Enolate Formation: The β-keto ester, in this case, methyl 3-oxo-3-phenylpropanoate, is deprotonated by a base or coordinates to a Lewis acid, increasing the acidity of the α-proton and facilitating the formation of the nucleophilic enol or enolate intermediate. nih.gov

Nucleophilic Attack: The electron-rich enolate attacks the electrophilic fluorine atom of the N-F reagent. core.ac.uk

C-F Bond Formation and Intermediate Generation: This attack forms the C-F bond and generates a carbocationic intermediate. core.ac.uk Isotopic labeling studies using H₂¹⁸O have shown that the ¹⁸O is incorporated into the ketone product, which is consistent with the presence of a highly reactive carbenium ion that is subsequently trapped by water. core.ac.uk Though highly unstable and short-lived, α-fluorocarbocations are recognized as key intermediates in certain fluorination reactions. tau.ac.ilacs.org

| Mechanistic Aspect | Description | Supporting Evidence |

|---|---|---|

| Prevailing Pathway | Polar two-electron process (SN2-like) | Kinetic studies (Eyring and Hammett plots); Lack of rearranged products in radical probe experiments. core.ac.ukwikipedia.org |

| Key Nucleophile | Enol or enolate form of the β-keto ester | Coordination to Lewis acids or presence of base promotes the reaction. nih.gov |

| Proposed Intermediate | α-Fluorocarbocation | Isotopic labeling experiments with H₂¹⁸O show oxygen incorporation at the ketone, consistent with trapping of a reactive carbenium species. core.ac.uktau.ac.il |

Hypervalent iodine reagents have emerged as versatile tools in fluorination chemistry. chemrxiv.org They can act as catalysts, generated in situ from an aryl iodide precursor through oxidation. thieme-connect.com These catalysts can facilitate fluorination under mild conditions. nih.govacs.org Mechanistic studies suggest the involvement of an O-bonded hypervalent iodine species as a key intermediate. thieme-connect.com

Depending on the reaction system, hypervalent iodine compounds can mediate different types of fluorination. For instance, fluoro-iodanes can serve as electrophilic fluorinating reagents for 1,3-dicarbonyl compounds. researchgate.net Conversely, in combination with a nucleophilic fluoride (B91410) source like triethylamine-hydrofluoric acid (TEA·HF), iodosylarenes can promote the α-fluorination of ketones, proceeding through a nucleophilic pathway. nih.govacs.org This dual reactivity makes them highly valuable in designing synthetic strategies.

Elucidation of Intermediates and Transition States in Key Transformations

The stereochemical outcome of asymmetric fluorination reactions is determined by the structure of the transition state. Understanding the intermediates and transition states is therefore critical for developing highly enantioselective methods.

In metal-catalyzed reactions, the key intermediate is a chiral metal-enolate complex. nih.gov The β-keto ester coordinates to the chiral metal center (e.g., Titanium or Copper) in a bidentate fashion. nih.govmdpi.com This coordination creates a rigid, well-defined chiral environment. The subsequent approach of the electrophilic fluorinating agent is sterically hindered on one face of the enolate by the bulky ligands of the catalyst, forcing the fluorinating agent to attack from the less hindered face. nih.gov

In organocatalysis, particularly with chiral primary or secondary amines, the reaction proceeds through a chiral enamine intermediate. Bifunctional catalysts, such as those based on thiourea (B124793), utilize a network of hydrogen bonds to bind both the enolate and the electrophilic fluorinating agent, organizing them in a specific orientation within the transition state to achieve high stereoinduction. semanticscholar.org

| Intermediate/Transition State | Catalytic System | Description |

| Chiral Metal-Enolate | Lewis Acid Metal Catalysis (e.g., Ti/TADDOL, Cu/BOX) | The β-keto ester coordinates bidentately to the metal center bearing chiral ligands, forming a rigid complex that directs the attack of the fluorinating agent. nih.govmdpi.com |

| Chiral Enamine | Organocatalysis (e.g., Cinchona alkaloids, primary amines) | The catalyst forms a transient enamine with the β-keto ester, which then attacks the electrophile. The catalyst's chiral scaffold dictates the facial selectivity. researchgate.net |

| Hydrogen-Bonded Complex | Bifunctional Organocatalysis (e.g., Thioureas) | The catalyst uses hydrogen bonding to simultaneously activate and orient the substrate (as an enolate) and the fluorinating reagent in a defined transition state. semanticscholar.org |

| Chiral Ion Pair | Phase-Transfer Catalysis (PTC) | A chiral quaternary ammonium (B1175870) catalyst forms a tight ion pair with the enolate, shielding one face and directing the electrophilic attack. mdpi.com |

| O-bonded Hypervalent Iodine Species | Hypervalent Iodine Catalysis | Proposed intermediate where the substrate is bonded to the iodine center through an oxygen atom before the fluorine transfer occurs. thieme-connect.com |

Catalytic Cycles and Stereoinduction Mechanisms in Asymmetric Reactions

The development of catalytic asymmetric methods for the synthesis of α-fluoro-β-keto esters has been a significant area of research. mdpi.com The stereoinduction in these reactions is governed by the specific catalytic cycle employed.

In a typical Lewis acid-catalyzed cycle (e.g., using Ti/TADDOL or Cu/bis(oxazoline) complexes), the mechanism proceeds as follows:

Coordination: The β-keto ester coordinates to the chiral Lewis acidic metal catalyst. nih.govmdpi.com

Enolate Formation: In the presence of a weak base, the α-proton is removed to form a chiral metal enolate. The geometry of this complex is rigidly defined by the chiral ligands. nih.gov

Stereoselective Fluorination: The enolate attacks the electrophilic fluorine source (e.g., NFSI). The chiral ligands block one face of the planar enolate, leading to a highly stereoselective C-F bond formation. nih.govmdpi.com

Product Release: The α-fluorinated product dissociates, regenerating the chiral catalyst for the next cycle.

Organocatalytic cycles, such as those using bifunctional amine-thioureas, rely on non-covalent interactions. The catalyst activates the β-keto ester by forming an enolate and simultaneously binds the electrophilic fluorinating reagent through hydrogen bonds. This assembly creates a highly organized transition state, leading to efficient transfer of chirality. semanticscholar.org

Phase-transfer catalysis offers another strategy, where a chiral catalyst (e.g., a cinchona alkaloid-derived quaternary ammonium salt) transports the enolate from an aqueous or solid phase to the organic phase containing the fluorinating agent. The stereoinduction occurs within the tight, chiral ion pair formed between the catalyst and the enolate. mdpi.com

| Catalyst Type | Example Catalyst System | Fluorinating Agent | Key Stereo-Controlling Feature | Reported Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Lewis Acid Metal Complex | Ti/TADDOL mdpi.comresearchgate.net | Selectfluor® | Formation of a rigid chiral Ti-enolate complex. | up to 90% |

| Lewis Acid Metal Complex | Cu(OTf)₂ / Spirooxazoline acs.org | NCS, then CsF | Chiral ligand environment around the copper center. | up to 98% |

| Lewis Acid Metal Complex | Pd(II) / (S)-BINAP nih.gov | NFSI | Square-planar chiral Pd-enolate intermediate minimizes steric interactions. | up to 91% |

| Bifunctional Organocatalyst | Amine-Thiourea semanticscholar.org | DIAD | Multiple hydrogen bonding interactions creating a highly organized transition state. | up to 96% |

| Phase-Transfer Catalyst | Cinchona Alkaloid Derivatives mdpi.com | NFSI | Formation of a chiral ion pair between the catalyst and the enolate. | Variable, method-dependent |

Applications of Methyl 2 Fluoro 3 Oxo 3 Phenylpropanoate As a Synthetic Intermediate in Organic Chemistry

Role as a Precursor for the Construction of Complex Fluorinated Organic Molecules

There is currently a lack of specific documented evidence in the scientific literature detailing the use of Methyl 2-fluoro-3-oxo-3-phenylpropanoate as a direct precursor for the construction of complex fluorinated organic molecules.

Utility in the Synthesis of Diverse Chemical Scaffolds via Further Transformations (e.g., Nucleophilic Substitution)

While the structure of this compound suggests its potential for undergoing various chemical transformations, including nucleophilic substitution at the fluorine-bearing carbon, specific examples of its utility in the synthesis of diverse chemical scaffolds are not well-documented in published research.

Involvement in Cascade Reactions and Multicomponent Processes

An investigation of available chemical databases and literature does not yield specific instances of this compound being utilized in cascade reactions or multicomponent processes.

Building Block for Novel Derivatized Compounds and Analogues

Although the functional groups present in this compound make it a theoretical candidate as a building block for creating novel derivatized compounds and analogues, there is a lack of specific examples and detailed research findings in the scientific literature to substantiate this application.

Spectroscopic and Advanced Analytical Characterization Methodologies in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms. For Methyl 2-fluoro-3-oxo-3-phenylpropanoate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be utilized to confirm its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal signals corresponding to each unique proton in the molecule. The methyl ester protons (-OCH₃) would likely appear as a singlet. The proton at the C2 position, being adjacent to a fluorine atom, would exhibit splitting, appearing as a doublet. The protons of the phenyl group would produce a complex multiplet pattern in the aromatic region of the spectrum.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule. Distinct signals would be expected for the carbonyl carbons of the ketone and ester groups, the carbon atom bearing the fluorine (which would show a large coupling constant with the fluorine atom), the methyl ester carbon, and the carbons of the phenyl ring. The enol form, if present in a significant amount, would give rise to a separate set of signals.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine atom's environment. A single resonance would be expected for the fluorine atom in this compound. The chemical shift of this signal would be indicative of the electronic environment around the fluorine atom, and its coupling to the adjacent proton at C2 would be observable in high-resolution spectra.

Expected NMR Data for this compound:

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 3.5 - 4.0 | Singlet | -OCH₃ |

| ¹H | 5.0 - 5.5 | Doublet | -CHF- |

| ¹H | 7.2 - 8.0 | Multiplet | Aromatic protons |

| ¹³C | 50 - 60 | Quartet | -OCH₃ |

| ¹³C | 85 - 95 (d, ¹JCF) | Doublet | -CHF- |

| ¹³C | 125 - 140 | Multiple signals | Aromatic carbons |

| ¹³C | 165 - 175 | Singlet | Ester C=O |

| ¹³C | 190 - 200 | Singlet | Ketone C=O |

| ¹⁹F | -180 to -220 | Doublet | C-F |

Note: The expected chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be employed to accurately determine its molecular formula (C₁₀H₉FO₃). The measured monoisotopic mass should be in close agreement with the calculated theoretical mass.

Electron ionization (EI) or electrospray ionization (ESI) would be used to generate ions for mass analysis. The resulting mass spectrum would show a molecular ion peak [M]⁺ or a pseudomolecular ion peak [M+H]⁺ or [M+Na]⁺. The fragmentation pattern would be expected to show characteristic losses of small molecules or radicals. Common fragmentation pathways for this molecule could include the loss of the methoxy (B1213986) group (-OCH₃), the carbomethoxy group (-COOCH₃), and cleavage of the C-C bonds in the propanoate chain. The presence of the benzoyl group would likely lead to a prominent peak corresponding to the benzoyl cation (C₆H₅CO⁺) at m/z 105.

Expected Fragmentation Pattern in Mass Spectrometry:

| m/z | Possible Fragment | Interpretation |

| 196 | [C₁₀H₉FO₃]⁺ | Molecular Ion |

| 165 | [C₉H₆FO₂]⁺ | Loss of -OCH₃ |

| 137 | [C₈H₆FO]⁺ | Loss of -COOCH₃ |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating enantiomers to determine the enantiomeric excess (ee) of a chiral molecule.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable C18 column would be the primary method to assess the purity of this compound. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape, would be employed. The purity would be determined by integrating the peak area of the main compound and any impurities detected by a UV detector, typically set at a wavelength where the phenyl group absorbs strongly (around 254 nm).

For the determination of enantiomeric excess, chiral HPLC is the method of choice. A chiral stationary phase (CSP), such as one based on derivatized cellulose (B213188) or amylose, would be used. The two enantiomers of this compound would interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification. nih.gov

Gas Chromatography (GC): Gas chromatography can also be used for purity assessment, particularly if the compound is thermally stable and volatile. A capillary column with a non-polar or medium-polarity stationary phase would be suitable. For the analysis of enantiomers by GC, a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives, would be necessary.

Typical Chromatographic Conditions:

| Technique | Column | Mobile Phase/Carrier Gas | Detection | Application |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water gradient | UV (254 nm) | Purity Assessment |

| Chiral HPLC | Chiral Stationary Phase (e.g., Chiralcel OD-H) | Hexane/Isopropanol | UV (254 nm) | Enantiomeric Excess |

| GC | Capillary Column (e.g., DB-5) | Helium or Nitrogen | Flame Ionization Detector (FID) | Purity Assessment |

| Chiral GC | Chiral Capillary Column (e.g., Cyclodextrin-based) | Helium or Nitrogen | Flame Ionization Detector (FID) | Enantiomeric Excess |

X-ray Crystallography for Precise Molecular Structure and Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and the absolute configuration of its chiral center.

For this compound, a crystallographic analysis would be expected to reveal the conformation of the molecule in the solid state, including the relative orientation of the phenyl group, the carbonyl groups, and the fluorine atom. The determination of the absolute configuration would be crucial for understanding its stereochemical properties and for applications in asymmetric synthesis.

Crystallographic Data for a Related Compound (methyl (2R,3S)-3-[(tert-butylsulfinyl)amino]-2-fluoro-3-phenylpropanoate): nih.gov

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 9.1809 (14) |

| b (Å) | 9.2384 (15) |

| c (Å) | 18.577 (3) |

| V (ų) | 1575.7 (4) |

| Z | 4 |

This data is for a derivative and serves as an example of the type of information obtained from an X-ray crystallographic study.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and inherent reactivity of Methyl 2-fluoro-3-oxo-3-phenylpropanoate. These calculations can determine optimized molecular geometry, orbital energies, and the distribution of electron density, which are key to predicting chemical behavior.

Electronic Structure and Frontier Molecular Orbitals (FMOs): DFT calculations are employed to determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is typically localized on the enolate form of the molecule, distributed across the phenyl ring and the carbonyl groups. The LUMO is generally centered on the carbonyl carbons and the α-carbon, indicating these are the primary sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity.

Reactivity Descriptors: From the electronic structure, various reactivity descriptors can be calculated. The molecular electrostatic potential (MEP) map visually represents the charge distribution and predicts sites for electrophilic and nucleophilic attack. In this compound, the MEP would show negative potential (red/yellow) around the carbonyl oxygen atoms, indicating their nucleophilic character, and positive potential (blue) around the acidic α-proton (in the parent β-ketoester) and the carbonyl carbons, marking them as electrophilic sites. The introduction of the fluorine atom significantly alters the electronic landscape, increasing the electrophilicity of the α-carbon.

Table 6.1.1: Representative DFT-Calculated Electronic Properties Note: The following data is illustrative, based on typical values for similar α-fluoro-β-ketoesters calculated at the B3LYP/6-31G(d) level of theory.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates electron-donating ability; relevant for reactions with electrophiles. |

| LUMO Energy | -1.5 eV | Indicates electron-accepting ability; relevant for reactions with nucleophiles. |

| HOMO-LUMO Gap | 5.7 eV | Correlates with chemical reactivity and kinetic stability. |

| Dipole Moment | ~2.5 D | Reflects the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Mulliken Charge on α-Carbon | +0.15 | Quantifies the electrophilicity of the α-position, enhanced by the fluorine substituent. |

Molecular Modeling of Reaction Pathways and Energy Profiles

Molecular modeling is crucial for mapping the entire energy landscape of a chemical reaction, such as the enantioselective fluorination of methyl 3-oxo-3-phenylpropanoate to form the title compound. This involves identifying reactants, products, intermediates, and, most importantly, transition states.

By calculating the energies of these stationary points on the potential energy surface, a detailed reaction energy profile can be constructed. For the synthesis of this compound, this typically involves modeling the reaction of the corresponding enolate with an electrophilic fluorinating agent (e.g., Selectfluor®) in the presence of a chiral catalyst. acs.orgmdpi.com

The energy profile reveals the activation energy (the energy barrier of the rate-determining step), which is directly related to the reaction rate. Computational studies can compare different potential pathways, for instance, pathways involving different catalyst coordination modes or substrate conformations, to determine the most favorable reaction mechanism. For example, DFT calculations can elucidate the role of a Lewis acid catalyst in activating the substrate and stabilizing the transition state of the C-F bond formation.

Prediction and Analysis of Enantioselectivity and Diastereoselectivity (e.g., Transition State Analysis)

One of the most powerful applications of computational chemistry in this context is the rationalization and prediction of stereochemical outcomes. The enantioselective synthesis of this compound relies on a chiral catalyst to control the facial selectivity of the fluorinating agent's attack on the planar enolate intermediate.

Transition State Analysis: To understand the origin of enantioselectivity, computational chemists model the transition states leading to the (R) and (S) enantiomers. The difference in the calculated free energies (ΔΔG‡) of these diastereomeric transition states is directly related to the enantiomeric excess (ee) of the product. A lower energy transition state corresponds to the major enantiomer formed.

These models often reveal the specific non-covalent interactions (e.g., hydrogen bonding, steric repulsion, π-π stacking) between the substrate, catalyst, and reagent that stabilize one transition state over the other. acs.org For instance, in a cinchona alkaloid-catalyzed fluorination, models might show that the substrate's phenyl ring has a favorable stacking interaction with the catalyst's quinoline (B57606) ring in the transition state leading to the major enantiomer, while the competing transition state exhibits steric clashes. mdpi.com

Table 6.3.1: Illustrative Transition State Energy Analysis for Enantioselective Fluorination Note: This table represents a hypothetical outcome of a DFT study on a catalyzed fluorination reaction.

| Transition State | Relative Free Energy (ΔG‡) (kcal/mol) | Predicted Product | Key Stabilizing/Destabilizing Interactions |

|---|---|---|---|

| TS-(R) | 15.2 | (R)-enantiomer | Steric clash between phenyl group and catalyst side chain. |

| TS-(S) | 13.5 | (S)-enantiomer (Major) | Favorable H-bond between substrate carbonyl and catalyst's hydroxyl group. |

| ΔΔG‡ (TS-R - TS-S) | 1.7 | Predicted ee: ~90% | Energy difference dictates the enantiomeric ratio. |

Conformation Analysis and Investigation of Intramolecular Interactions

The three-dimensional shape and flexibility of this compound are critical to its properties and reactivity. Conformational analysis through computational methods explores the molecule's various spatial arrangements and their relative energies.

The presence of the fluorine atom at the α-position significantly influences the conformational preferences of the molecule. beilstein-journals.orgnih.gov Computational studies on analogous α-fluoroketones have shown that stereoelectronic effects, such as hyperconjugation and dipole-dipole interactions, play a crucial role. beilstein-journals.orgnih.gov For instance, calculations can map the potential energy surface as a function of the rotation around the Cα-C(O) bond (the O=C–C–F dihedral angle). These studies often reveal that conformations where the C-F bond is gauche or antiperiplanar to the C=O bond are energetically favored over eclipsed conformations, due to a combination of steric hindrance and orbital overlap effects. nih.gov

Intramolecular interactions, such as a potential C-H···F or C-H···O hydrogen bond between the methyl ester and the phenyl ring, can also be identified and quantified using methods like Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM). These subtle interactions can lock the molecule into specific conformations, affecting its reactivity in catalyzed reactions. nih.gov

Design and Optimization of Catalytic Systems through Computational Screening

Beyond analyzing existing reactions, computational chemistry serves as a powerful tool for the de novo design and optimization of catalysts for the synthesis of molecules like this compound. acs.orgacs.org This in silico approach can significantly accelerate the discovery of more efficient and selective catalysts.

Virtual Screening: Researchers can create a virtual library of potential catalyst candidates by systematically modifying a known catalyst scaffold (e.g., by changing substituents on a chiral ligand). acs.org High-throughput computational screening can then be used to predict the performance (e.g., enantioselectivity) of each catalyst in the library for the target reaction. This is often done by calculating the energy difference between the key stereodetermining transition states for each catalyst. acs.org

Mechanism-Based Optimization: Once a promising catalyst "hit" is identified, detailed DFT calculations can be used to understand its mechanism of action. By analyzing the transition state geometries and the interactions that lead to high selectivity, researchers can propose rational modifications to the catalyst structure to further enhance its performance. For example, if a steric clash is identified as a selectivity-limiting factor, a new generation of the catalyst can be designed with a less bulky substituent at that position. This iterative cycle of prediction, synthesis, and testing is a cornerstone of modern catalyst development. acs.orgnih.gov

Future Research Directions and Emerging Challenges

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The current synthesis of α-fluoro-β-ketoesters, including methyl 2-fluoro-3-oxo-3-phenylpropanoate, often relies on traditional methods that may involve hazardous reagents and generate significant waste. Future research is increasingly directed towards greener and more efficient synthetic protocols.

One promising avenue is the use of biocatalysis. For instance, ketoreductase (KRED) enzymes have been successfully employed for the stereoselective reduction of racemic α-fluoro-β-keto esters. alaska.edu This enzymatic approach offers high enantiomeric and diastereomeric excess under mild reaction conditions, representing a significant step towards sustainable manufacturing. Future work could focus on identifying or engineering enzymes specifically tailored for the synthesis of this compound, potentially through dynamic kinetic resolution processes.

Another key area is the development of catalytic, atom-economical fluorination techniques. While electrophilic fluorinating agents like Selectfluor® are effective, they are not atom-economical. nih.gov Research into transition-metal-catalyzed fluorination or the use of nucleophilic fluoride (B91410) sources in an oxidative manner presents a more sustainable alternative. nih.gov The ideal methodology would involve a direct, catalytic fluorination of a readily available precursor, minimizing byproduct formation and simplifying purification.

| Method | Advantages | Research Direction |

| Biocatalysis (e.g., KREDs) | High stereoselectivity, mild conditions, reduced waste. alaska.edu | Enzyme screening and engineering for specific substrates. |

| Catalytic Fluorination | High atom economy, potential for asymmetric synthesis. | Development of novel catalysts and fluorinating agents. |

| Flow Chemistry | Improved safety, scalability, and process control. | Integration of catalytic methods into continuous flow systems. |

Exploration of Novel Reactivity Modes and Unprecedented Transformations

The reactivity of this compound is largely dictated by the interplay between the carbonyl groups and the α-fluoro substituent. While its use as a precursor for more complex molecules is established, there remains significant scope for uncovering novel reactivity patterns.

For example, the selective hydrodefluorination of α-fluoroketones has been demonstrated using transaminase enzymes, which typically catalyze amination reactions. whiterose.ac.uk This unexpected reactivity opens the door to using this compound as a masked ketone, where the fluorine atom serves as a temporary activating group that can be removed under specific biocatalytic conditions.

Furthermore, the unique electronic properties conferred by the fluorine atom can influence the conformational preferences of the molecule, which in turn may affect its reactivity in unexpected ways. beilstein-journals.org Computational studies combined with experimental validation could reveal subtle conformational effects that can be exploited to achieve unprecedented chemical transformations. Future research could explore cycloaddition reactions, novel C-H activation pathways, or rearrangements that are uniquely enabled by the presence of the α-fluoro group.

Integration of Machine Learning and AI in Reaction Design and Optimization

The complexity of fluorination reactions and the subtle interplay of various reaction parameters make them an ideal area for the application of machine learning (ML) and artificial intelligence (AI). These computational tools can accelerate the discovery and optimization of synthetic routes to this compound and its derivatives.

ML algorithms, such as random forests, have been successfully used to navigate complex reaction landscapes and predict high-yielding conditions for deoxyfluorination reactions. acs.org A similar approach could be applied to the synthesis of α-fluoro-β-ketoesters, where an ML model could be trained on a large dataset of reaction outcomes to predict the optimal combination of catalyst, solvent, temperature, and reagents for a given substrate. This would significantly reduce the experimental effort required for reaction optimization.

| AI/ML Application | Potential Impact on this compound Chemistry |

| Reaction Optimization | Rapid identification of optimal synthetic conditions, leading to higher yields and reduced costs. youtube.com |

| Predictive Modeling | Accurate prediction of reaction outcomes for new substrates and reagents. acs.org |

| Retrosynthesis Planning | AI-driven design of novel and efficient synthetic routes. pharmafeatures.com |

| Mechanistic Understanding | Deeper insights into the factors controlling reactivity and selectivity in fluorination reactions. ucla.edu |

Expanding the Scope of Derivatization for Advanced Materials and Chemical Tool Development

This compound is a valuable starting material for the synthesis of a wide range of more complex molecules. Future research will likely focus on expanding the library of its derivatives for applications in materials science and as chemical probes.

The introduction of fluorine can significantly alter the properties of organic materials, leading to enhanced thermal stability, unique electronic properties, and altered hydrophobicity. nih.gov Derivatives of this compound could be explored as monomers for the synthesis of novel fluorinated polymers with applications in areas such as electronics, coatings, and biomedical devices. nih.gov

As a chemical tool, the compound and its derivatives can be used to probe biological systems. Fluorinated building blocks are widely used in the synthesis of PET imaging agents, and derivatives of this compound could be developed for this purpose. rsc.org Furthermore, the unique spectroscopic signature of fluorine (¹⁹F NMR) allows for the study of molecular interactions in complex biological environments.

The development of stereoselective methods to introduce additional functional groups to the molecule will be crucial for expanding its utility as a chiral building block. For instance, the stereocontrolled synthesis of derivatives with fluorinated quaternary carbon centers is a significant challenge that, if overcome, would provide access to a new class of chiral fluorinated molecules. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.